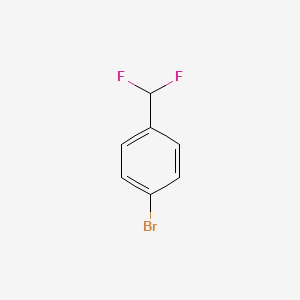

1-Bromo-4-(difluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSPSWKWFREKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375609 | |

| Record name | 1-bromo-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51776-71-7 | |

| Record name | 1-bromo-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(difluoromethyl)benzene: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties has become a cornerstone strategy for fine-tuning molecular properties. Among these, the difluoromethyl (-CHF₂) group holds a unique position. It is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity of bioactive molecules. 1-Bromo-4-(difluoromethyl)benzene (CAS No. 51776-71-7) emerges as a pivotal building block, offering a gateway to a diverse array of difluoromethylated aromatic compounds. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory-scale and process development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and for designing robust synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 51776-71-7 | [1] |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.604 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.514 | [1] |

| Flash Point | 87.8 °C (190.0 °F) | [1] |

| Boiling Point | Not explicitly stated, but similar compounds suggest it would be >150 °C at atmospheric pressure. |

Safety and Handling: this compound is classified as a combustible liquid.[1] Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the deoxyfluorination of 4-bromobenzaldehyde. This transformation leverages modern fluorinating agents to efficiently convert the aldehyde functionality into the desired difluoromethyl group.

Experimental Protocol: Deoxyfluorination of 4-Bromobenzaldehyde

This protocol is based on established methods for the deoxyfluorination of aryl aldehydes.[2][3]

Materials:

-

4-Bromobenzaldehyde

-

Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.2-1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Caution: DAST is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategy

The crude this compound is typically a liquid that can be purified by vacuum distillation to achieve high purity.[4]

Protocol: Vacuum Distillation

-

Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.

-

Transfer the crude product to the distillation flask.

-

Gradually apply vacuum and gently heat the flask using a heating mantle.

-

Collect the fraction boiling at the appropriate temperature and pressure. The exact boiling point under vacuum will depend on the pressure achieved.

-

Characterize the purified product by NMR and GC-MS to confirm its identity and purity.

Alternatively, for smaller scales or to remove polar impurities, flash column chromatography on silica gel can be employed, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate.[5]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized material. The following data are typical for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton (-CHF₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as a set of doublets or multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon of the difluoromethyl group appearing as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic ring and the difluoromethyl group, as well as C-F and C-Br stretching vibrations.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups: the aryl bromide and the difluoromethyl group.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl structures. This compound can be coupled with a variety of aryl- and heteroarylboronic acids or esters.[10][11]

-

Generalized Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Heat the mixture to 80-110 °C until the starting material is consumed.

-

Perform an aqueous workup and purify the product by chromatography or recrystallization.

-

2. Heck Reaction: The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[12][13]

-

Generalized Protocol:

-

Combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP).

-

Heat the reaction mixture to 100-140 °C.

-

After completion, cool the mixture, perform a workup, and purify the product.

-

3. Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form aryl-substituted alkynes, which are valuable intermediates in organic synthesis.[14][15]

-

Generalized Protocol:

-

In an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, i-Pr₂NH) in a solvent like THF or DMF.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction and purify the resulting arylalkyne.

-

4. Buchwald-Hartwig Amination: This is a crucial method for the formation of C-N bonds, allowing the synthesis of a wide range of anilines and their derivatives.[16][17][18]

-

Generalized Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to 80-120 °C.

-

After completion, cool the reaction, perform a workup, and purify the product.

-

Conclusion: A Key Enabler in Fluorine Chemistry

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for the strategic introduction of the difluoromethylphenyl moiety into a wide array of molecular architectures through robust and well-established cross-coupling methodologies. For researchers in drug discovery and materials science, this compound provides a reliable and efficient means to leverage the unique properties of the difluoromethyl group, ultimately accelerating the development of novel and improved chemical entities. A solid understanding of its synthesis, purification, and reactivity is key to unlocking its full potential in the laboratory.

References

(A comprehensive list of all cited sources with full details and URLs will be provided at the end of this document.)

References

- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.

- Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-butoxy-2,3-difluorobenzene. Benchchem.

- A New Reagent for Direct Difluoromethyl

- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar

- Vacuum distill

- Exploring 1-Bromo-4-(difluoromethoxy)

- Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). PubChem.

- Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). NIST WebBook.

- Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoro. (n.d.). Deep Blue Repositories.

- Supporting Information for. (n.d.). The Royal Society of Chemistry.

- 1-Bromo-4-[difluoro(phenyl)methyl]benzene. (n.d.). PubChem.

- 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (n.d.). Benchchem.

- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).

- Heck reaction between bromobenzene and styrene. (n.d.).

- Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.).

- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).

- Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). NIST WebBook.

- 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- This compound 97 51776-71-7. (n.d.). Sigma-Aldrich.

- Purifying alkyl halides. (n.d.).

- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. (n.d.).

- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions (RSC Publishing).

- Highly Enantioselective Decarboxylative Difluoromethyl

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (n.d.). Reddit.

- Flow Chemistry: Sonogashira Coupling. (n.d.).

- This compound 97 51776-71-7. (n.d.). Sigma-Aldrich.

- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.).

- Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. (n.d.).

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene. (n.d.). Benchchem.

- A Head-to-Head Comparison of Synthetic Routes to 4-Bromobenzoic Acid from 1-Bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.

- Purification of Materials by Vacuum Distill

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (n.d.). PMC.

- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.).

- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC.

- The Importance of this compound in Organic Synthesis: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A kind of preparation method of 4- bromobenzoic acids. (n.d.).

- An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4. (n.d.). Benchchem.

- Late-stage difluoromethylation: concepts, developments and perspective. (n.d.). Chemical Society Reviews (RSC Publishing).

- mass spectrum & fragment

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 13. sctunisie.org [sctunisie.org]

- 14. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(difluoromethyl)benzene

Introduction

1-Bromo-4-(difluoromethyl)benzene (CAS No. 51776-71-7) is a halogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its synthetic utility is rooted in its dual functionality: a reactive bromine atom amenable to a wide array of cross-coupling reactions and a difluoromethyl (-CHF₂) group. The -CHF₂ moiety is a bioisostere of hydroxyl or thiol groups and can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust purification protocols.

This guide provides a comprehensive analysis of the core physical properties of this compound, grounded in available technical data. It is designed for researchers and drug development professionals, offering not just data, but also insights into the experimental validation of these properties.

Core Physicochemical Properties

The defining physical characteristics of a chemical compound dictate its behavior in both laboratory and industrial settings. For this compound, these properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51776-71-7 | |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | 1.604 g/mL at 25 °C | |

| Boiling Point | 100 °C at 53 mmHg | |

| Refractive Index | n20/D 1.514 | |

| Flash Point | 87.8 °C (190.0 °F) | |

| Storage Class | 10 - Combustible Liquids |

Experimental Determination of Physical Properties

To ensure scientific integrity, physical properties must be validated through standardized experimental protocols. The following sections describe the methodologies for determining the key properties of a liquid compound like this compound.

Density Measurement

The density, a fundamental ratio of mass to volume, is crucial for converting mass-based measurements to volume, essential for reaction setup and reagent dispensing.

Methodology: Mass by Volume Determination This protocol relies on the precise measurement of the mass of a known volume of the liquid.

-

Materials: Analytical balance, volumetric flask or pycnometer (1 mL or 5 mL), temperature probe.

-

Procedure:

-

Measure and record the mass of a clean, dry pycnometer.

-

Fill the pycnometer with this compound up to the calibration mark.

-

Equilibrate the filled pycnometer to a constant temperature (e.g., 25 °C) in a water bath.

-

Measure and record the mass of the filled pycnometer.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer.

-

Density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Causality: The choice of a pycnometer is critical as it allows for a highly accurate and reproducible volume measurement, minimizing errors associated with graduated cylinders. Temperature control is essential because density is temperature-dependent.

Caption: Workflow for Density Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key indicator of purity.

Methodology: Distillation Method This is a macroscopic method suitable for determining the boiling point of a sufficient quantity of the liquid at atmospheric pressure.

-

Materials: Round-bottom flask, distillation head, condenser, thermometer, heating mantle.

-

Procedure:

-

Place a sample of this compound in the round-bottom flask with boiling chips.

-

Set up a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

Record the ambient atmospheric pressure.

-

Causality: A steady distillation temperature indicates that a pure substance is boiling. Impurities will typically cause the boiling point to elevate and occur over a range of temperatures. The recorded value of 100 °C at 53 mmHg suggests that vacuum distillation is a viable purification method for this compound, especially to avoid potential decomposition at higher temperatures required for boiling at atmospheric pressure.

Caption: Apparatus for Boiling Point Determination.

Solubility/Miscibility Assessment

Solubility data is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

Methodology: Visual Miscibility Test A qualitative assessment of miscibility with common laboratory solvents provides foundational solubility information.

-

Materials: Small test tubes, vortex mixer, various solvents (e.g., water, ethanol, dichloromethane, hexanes, acetone).

-

Procedure:

-

Add approximately 1 mL of the chosen solvent to a test tube.

-

Add a few drops of this compound to the solvent.

-

Gently agitate or vortex the mixture.

-

Observe the mixture against a contrasting background.

-

Record whether the compound is miscible (forms a single, clear phase), partially soluble (solution becomes cloudy or a second layer is present but diminished), or immiscible (two distinct layers remain).

-

Causality: The principle of "like dissolves like" governs solubility. As a substituted aromatic compound, this compound is expected to be immiscible in water but miscible with a range of organic solvents. The presence of the polar C-F bonds may impart solubility in moderately polar solvents.

Caption: Logical Flow for Miscibility Testing.

Safety and Handling

A compound's physical properties directly inform its safety profile and handling requirements.

-

Flammability: With a flash point of 87.8 °C, this compound is classified as a combustible liquid but not highly flammable. It should be kept away from open flames and high-heat sources.

-

Irritancy: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, handling should always occur in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. The storage class is designated as 10 (Combustible liquids).

Conclusion

This compound is a valuable liquid building block in modern synthetic chemistry. Its key physical properties—a density of 1.604 g/mL, a vacuum boiling point of 100 °C / 53 mmHg, and a flash point of 87.8 °C—provide the necessary parameters for its effective and safe use in research and development. While some physical data remains to be experimentally determined and published, the methodologies outlined in this guide provide a robust framework for in-house validation, ensuring both scientific rigor and operational safety.

References

- This compound CAS 51776-71-7. (n.d.). Caming Pharmaceutical Ltd.

- Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. (n.d.).

- Experiment 3 Identification of an Unknown Liquid. (2020, May 27). YouTube.

An In-depth Technical Guide to 1-Bromo-4-(difluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(difluoromethyl)benzene is a halogenated aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive bromine atom and a difluoromethyl (-CHF₂) group, renders it a versatile building block for the introduction of the difluoromethylphenyl moiety into complex molecular scaffolds. The difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics and functional materials.

Core Molecular Properties

This compound is a liquid at room temperature, characterized by the following fundamental properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | [1] |

| CAS Number | 51776-71-7 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.604 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.514 | [1] |

| Flash Point | 87.8 °C (190.0 °F) | [1] |

The structure of this compound is depicted below:

Caption: Key cross-coupling reactions of this compound.

Role of the Difluoromethyl Group

The -CHF₂ group is a crucial pharmacophore in drug design. Its electron-withdrawing nature influences the electronic properties of the aromatic ring. Furthermore, it is recognized as a bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding while offering improved metabolic stability and lipophilicity compared to its non-fluorinated counterparts.

Experimental Protocols (Representative)

The following protocols are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for this compound based on established methodologies for similar aryl bromides. [2][3][4][5]Researchers should optimize these conditions for their specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-(difluoromethyl)-1,1'-biphenyl.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

n-Propanol

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), and n-propanol.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

-

Add palladium(II) acetate (0.003 equiv.), triphenylphosphine (0.01 equiv.), and 2M aqueous sodium carbonate solution (1.3 equiv.).

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(4-(difluoromethyl)phenyl)morpholine.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) under an inert atmosphere.

-

Add sodium tert-butoxide (1.5 equiv.), this compound (1.0 equiv.), and morpholine (1.2 equiv.).

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired arylamine.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: Based on data for analogous compounds, it should be considered an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled. [6]* Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its ability to participate in a wide range of cross-coupling reactions, coupled with the beneficial properties imparted by the difluoromethyl group, makes it a key intermediate for the synthesis of complex and high-value molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-butoxy-2,3-difluorobenzene.

- BenchChem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-4-(trifluoromethyl)benzene-d4.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.

- NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene.

- Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Science, 6(3), 1855-1859.

- Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Royal Society of Chemistry. (2018). Supporting Information.

- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Royal Society of Chemistry. (2019). SUPPORTING INFORMATION.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluorobenzene.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene.

- European Patent Office. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene (EP 0970938 A1).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from Rose-Hulman Institute of Technology website.

- Darnerud, P. O., et al. (2003). Toxic effects of brominated flame retardants in man and in wildlife.

- ACS Publications. (2011). Pd(η3-1-PhC3H4)(η5-C5H5)

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene.

- Wiadrowska, B., & Szymańska, J. A. (2000). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 51(3), 227-236.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-dichlorobenzene.

- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020).

- Legler, J., et al. (2005). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 88(1), 69-78.

- Costa, L. G., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475.

- Rat Cat Inc. (n.d.). Toxic effects of brominated flame retardants in man and in wildlife.

- OpenStax. (2022). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Findlay, S. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). University of Lethbridge.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene.

- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene.

Sources

- 1. This compound 97 51776-71-7 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-4-[difluoro(phenyl)methyl]benzene | C13H9BrF2 | CID 11403327 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-4-(difluoromethyl)benzene density and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS No. 51776-71-7), with a specific focus on its density and boiling point. As a versatile fluorinated building block, this compound is of significant interest in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility is derived from the dual reactivity of the aryl bromide and the unique electronic properties conferred by the difluoromethyl group.[1][3] This document details not only the established values for its physical constants but also provides the underlying scientific rationale and detailed experimental protocols for their accurate determination, ensuring a self-validating system for researchers.

Core Chemical Identity

This compound is a halogenated aromatic compound that appears as a colorless to pale yellow liquid at room temperature.[4][5] Its chemical structure consists of a benzene ring substituted with a bromine atom and a difluoromethyl group at the para (1,4) positions.

Table 1: Chemical Identifiers and Core Properties

| Property | Value |

| CAS Number | 51776-71-7[4][6][7][8] |

| Molecular Formula | C₇H₅BrF₂[4][6][7][8] |

| Molecular Weight | 207.02 g/mol [4][6][7] |

| IUPAC Name | This compound[8] |

| Synonyms | 4-Bromo-α,α-difluorotoluene, 4-Bromobenzal fluoride[5] |

| InChI Key | HUSPSWKWFREKSS-UHFFFAOYSA-N[8] |

| Canonical SMILES | FC(F)c1ccc(Br)cc1[8] |

| Form | Liquid[5][8] |

| Purity | ≥97% |

Physicochemical Data: Density and Boiling Point

The precise characterization of a compound's physical properties is fundamental for its application in synthetic chemistry, guiding decisions on reaction setup, purification, and handling.

Density

The density of this compound has been experimentally determined to be 1.604 g/mL at 25 °C .[5][9] This value is critical for converting between mass and volume, which is essential for accurate reagent measurement in synthesis protocols. The relatively high density is expected for a molecule of this molecular weight containing a bromine atom.

Boiling Point

The boiling point is reported as 100 °C at a reduced pressure of 53 mmHg .[5]

Expert Insight: It is standard practice to determine the boiling point of complex organic molecules like this under vacuum. The rationale is twofold: firstly, it lowers the temperature required for boiling, thereby preventing potential thermal decomposition or side reactions that could occur at the higher temperatures needed for boiling at atmospheric pressure (760 mmHg). Secondly, for high-purity distillations, reduced pressure enhances the separation efficiency from less volatile impurities.

Table 2: Key Physicochemical Properties

| Property | Value | Conditions |

| Density | 1.604 g/mL[5][9] | 25 °C |

| Boiling Point | 100 °C[5] | 53 mmHg |

| Flash Point | 87.8 °C (190.0 °F)[5][9] | Closed Cup |

| Refractive Index (n/D) | 1.514[5][9] | 20 °C |

Experimental Determination Protocols

The following sections provide authoritative, step-by-step methodologies for the experimental determination of density and boiling point. These protocols are designed to be self-validating, incorporating checks and calibrations to ensure data integrity.

Workflow for Physicochemical Property Determination

The logical flow for determining these key properties involves careful sample preparation, instrument calibration, precise measurement, and data analysis.

Caption: Workflow for density and boiling point determination.

Protocol: Density Determination via Pycnometer

Principle: This method relies on accurately determining the mass of a precise volume of the liquid. A pycnometer (specific gravity bottle) is a flask with a known volume, which is calibrated and then used to weigh the sample liquid.

Materials:

-

10 mL Gay-Lussac type pycnometer

-

Analytical balance (readable to ±0.0001 g)

-

This compound (≥97% purity)

-

Deionized water

-

Acetone (for cleaning)

-

Constant temperature water bath (set to 25.0 ± 0.1 °C)

Procedure:

-

Calibration:

-

Thoroughly clean the pycnometer with acetone and dry it completely.

-

Weigh the empty, dry pycnometer with its stopper (m_empty).

-

Fill the pycnometer with deionized water, insert the stopper, and allow excess water to exit through the capillary.

-

Submerge the filled pycnometer in the 25 °C water bath for 20 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).

-

Calculate the exact volume of the pycnometer: V_pyc = (m_water - m_empty) / ρ_water, where ρ_water at 25 °C is 0.99704 g/mL.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Equilibrate in the 25 °C water bath for 20 minutes.

-

Remove, dry the exterior, and weigh (m_sample).

-

-

Calculation:

-

Calculate the density: ρ_sample = (m_sample - m_empty) / V_pyc.

-

-

Validation:

-

Repeat the entire procedure (steps 2-3) three times. The results should be within ±0.001 g/mL. Report the average of the three valid measurements.

-

Protocol: Boiling Point Determination via Vacuum Distillation

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. This protocol measures this temperature under a stable, reduced pressure.

Materials:

-

Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer port, condenser, receiving flask)

-

Calibrated thermometer or thermocouple

-

Vacuum pump and pressure gauge (manometer)

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

-

This compound

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum distillation glassware. Ensure all joints are properly sealed with vacuum grease.

-

Place the sample and a boiling chip in the round-bottom flask (do not fill more than two-thirds full).

-

Position the thermometer bulb so its top is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is measured, not the liquid.

-

-

Measurement:

-

Close the system and start the vacuum pump. Carefully adjust the vacuum until the pressure stabilizes at the target value (e.g., 53 mmHg). A stable pressure is critical for an accurate reading.

-

Begin gentle heating and stirring.

-

Observe the temperature as the liquid begins to boil and a steady reflux is established in the distillation head.

-

Record the temperature at which a constant stream of distillate is collected in the receiving flask. This stable temperature plateau is the boiling point at that pressure.

-

-

Validation:

-

A stable temperature reading (±0.5 °C) for several minutes during active, steady distillation confirms an accurate measurement. The first drop of distillate may not represent the true boiling point; wait for equilibrium.

-

Safety, Handling, and Storage

Hazard Profile: this compound is classified as an irritant. Specific hazard statements include:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] The compound is a combustible liquid and should be kept away from ignition sources.[9]

References

- This compound CAS 51776-71-7. (n.d.). Caming Pharmaceutical Ltd.

- The Importance of this compound in Organic Synthesis: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound: A Key Building Block for Specialty Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Chemical Reactivity of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. caming.com [caming.com]

- 5. 51776-71-7 CAS MSDS (1-BROMO-4-DIFLUOROMETHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 51776-71-7 | CAS DataBase [m.chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-ブロモ-4-(ジフルオロメチル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

A Deep Dive into the Solubility of 1-Bromo-4-(difluoromethyl)benzene: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a molecule's physicochemical properties, with solubility standing as a cornerstone of a compound's ultimate success. Poor solubility can lead to a cascade of downstream issues, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering a compound's therapeutic potential.

This in-depth technical guide focuses on 1-Bromo-4-(difluoromethyl)benzene, a key building block in organic synthesis and a significant intermediate in the creation of novel pharmaceuticals and advanced materials.[1][2] Its unique structure, featuring both a bromine atom and a difluoromethyl group on a benzene ring, presents an interesting case study in solubility.[1][2] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of this compound, moving beyond mere data points to elucidate the underlying principles that govern its behavior in various organic solvents. By understanding the "why" behind its solubility, researchers can make more informed decisions in reaction setup, purification processes, and the early stages of formulation development.

Physicochemical Properties of this compound: A Molecular Portrait

To predict and understand the solubility of this compound, we must first examine its key molecular characteristics. These properties provide the foundation for its interactions with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Liquid | |

| Density | 1.604 g/mL at 25 °C | |

| Refractive Index | n20/D 1.514 | |

| Flash Point | 87.8 °C (190.0 °F) |

The structure of this compound is characterized by a nonpolar benzene ring, a polarizable bromine atom, and the moderately polar difluoromethyl group. The presence of both nonpolar and polar regions within the molecule suggests that its solubility will be highly dependent on the nature of the solvent.

The "Like Dissolves Like" Principle in Action: Predicting Solubility

The age-old chemical maxim "like dissolves like" is the guiding principle for predicting solubility.[3][4][5] This rule states that substances with similar polarities are more likely to be soluble in one another.

Analysis of Molecular Polarity

-

Nonpolar Component: The benzene ring is the dominant nonpolar feature of the molecule. This large, hydrophobic region will favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Components:

-

The Carbon-Bromine (C-Br) bond is polar due to the difference in electronegativity between carbon and bromine.

-

The Carbon-Fluorine (C-F) bonds in the difluoromethyl group are highly polar. However, the symmetrical arrangement of the two fluorine atoms may lead to a partial cancellation of their dipole moments, resulting in a moderately polar group overall.

-

Given this duality, this compound is expected to exhibit good solubility in a range of nonpolar to moderately polar aprotic solvents.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents will effectively solvate the hydrophobic benzene ring. |

| Polar Aprotic | Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents possess both polar and nonpolar characteristics, allowing for favorable interactions with both the aryl halide and the difluoromethyl moieties of the molecule. |

| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | While highly polar, these solvents are generally excellent at dissolving a wide range of organic compounds. The polarity of the C-Br and C-F bonds will facilitate dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability to act as a hydrogen bond donor is limited for this compound. However, the overall polarity of these alcohols should allow for some degree of dissolution. |

| Polar Protic (Highly Polar) | Water | Very Low / Insoluble | The large nonpolar benzene ring will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonding network of water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow

Figure 1. Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved liquid indicates saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Quantitative Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Determine the concentration of this compound in the saturated solution by comparing the analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Causality in Experimental Design: Why This Protocol Works

The described protocol is designed to be a self-validating system. The equilibration step ensures that the solvent is truly saturated with the solute at the specified temperature. Centrifugation and filtration are critical for removing any undissolved material, which would otherwise lead to an overestimation of solubility. The use of a calibration curve in the analytical step provides a robust and accurate quantification of the dissolved solute.

Applications in Drug Development: The Importance of Fluorinated Intermediates

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The inclusion of fluorine atoms or fluorine-containing groups can significantly impact the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[6][7] An understanding of the solubility of this intermediate is therefore crucial for its effective use in synthetic transformations, such as Suzuki or Heck cross-coupling reactions, which are fundamental in the construction of active pharmaceutical ingredients.[6]

Conclusion: A Framework for Informed Decision-Making

While a definitive, publicly available database of the solubility of this compound in all common organic solvents remains to be compiled, this guide provides a robust framework for predicting and experimentally determining its solubility profile. By understanding the interplay of its molecular structure with different solvent environments, researchers can make more strategic decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for generating the precise quantitative data necessary for advancing research and development efforts.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Sigma-Aldrich. This compound 97%.

- Fisher Scientific. SAFETY DATA SHEET: this compound.

- NBINNO. Exploring 1-Bromo-4-(difluoromethoxy)

- Sigma-Aldrich. This compound 97%.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-(difluoromethyl)

- Khan Academy. Solubility of organic compounds.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. innospk.com [innospk.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Professional's Guide to the Safe Handling and Application of 1-Bromo-4-(difluoromethyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated aromatic compounds serve as indispensable building blocks. 1-Bromo-4-(difluoromethyl)benzene (CAS No: 51776-71-7), a difluorinated toluene derivative, is a key intermediate valued for its unique electronic properties and synthetic versatility. The presence of the difluoromethyl group imparts specific steric and electronic characteristics that are highly sought after in the design of novel bioactive molecules.

This guide provides a comprehensive technical overview of the safety, handling, and emergency protocols associated with this compound. As Senior Application Scientists, our goal is not merely to present data but to provide a framework of understanding, explaining the causality behind safety procedures. This ensures that fellow researchers can manage the risks associated with this compound, enabling its effective and safe use in discovery and development workflows.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51776-71-7 | [1] |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Synonyms | 4-Bromo-α,α-difluorotoluene | |

| Appearance | Liquid | |

| Density | 1.604 g/mL at 25 °C | |

| Flash Point | 87.8 °C (190.0 °F) | |

| Refractive Index | n20/D 1.514 |

| Storage Class | 10 - Combustible liquids | |

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). A thorough understanding of these hazards is critical for conducting a proper risk assessment before any experimental work begins.

GHS Classification: This compound presents multiple health and physical hazards.

-

Flammable liquids (Category 4) / Combustible Liquid : With a flash point of 87.8 °C, it is classified as a combustible liquid. While not as easily ignited as highly flammable solvents, it can burn if exposed to an ignition source at or above its flash point.[1]

-

Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon direct contact.[1]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation if vapors are inhaled.[1]

Caption: GHS hazard pictograms for the compound.

Primary Routes of Exposure and Health Effects:

-

Inhalation: Vapors can irritate the respiratory tract. Use only in well-ventilated areas, preferably within a chemical fume hood.[2][3]

-

Skin Contact: Direct contact can cause irritation. Prolonged exposure should be avoided. Contaminated clothing must be removed immediately.[2][3]

-

Eye Contact: The liquid and its vapors are irritating to the eyes and can cause serious damage.[2]

-

Ingestion: Ingestion is harmful and can lead to systemic effects. Do not eat, drink, or smoke in laboratory areas.[3]

Physicochemical Hazards: The primary physicochemical hazard is its combustibility. While its flash point is relatively high, vapors can accumulate and form explosive mixtures with air, especially if heated.[4] It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[4][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in laboratory safety. It prioritizes the most effective measures for risk mitigation. For this compound, this involves a combination of robust engineering controls and appropriate PPE.

1. Engineering Controls: The causality is simple: to prevent exposure, we must contain the hazard.

-

Chemical Fume Hood: All handling of this compound that may generate vapors (e.g., weighing, transferring, reactions) must be performed inside a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][7]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental large-scale skin or eye contact.[3][7]

2. Personal Protective Equipment (PPE): PPE is the last line of defense. Its selection must be based on a thorough risk assessment of the specific procedure being performed.

Caption: Basic PPE selection workflow for handling the compound.

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3] It is crucial to inspect gloves before use and to change them immediately if they become contaminated. The principle of "self-validation" applies here: always assume contamination and handle accordingly.

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned.[3] For transfers of larger quantities, a chemically resistant apron is recommended.

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to established protocols is non-negotiable for ensuring safety and experimental reproducibility.

Experimental Protocol: General Handling

-

Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Confirm the location of the nearest eyewash station and safety shower.

-

PPE: Don the required PPE as detailed in Section 3.

-

Transferring: When transferring the liquid, use spark-proof tools and ground/bond the receiving container to prevent the buildup of static electricity, which can be an ignition source.[5]

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After use, ensure the container is tightly sealed.[5]

-

Decontamination: Wipe down the work surface. Wash hands thoroughly with soap and water after removing gloves.[3]

Storage Protocol: Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-

Container: Keep the compound in its original, tightly closed container.[5]

-

Location: Store in a cool, dry, and well-ventilated area designated for combustible materials.[5] The storage area should be locked up to restrict access.[2][3]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][7] This segregation prevents accidental reactive incidents.

Section 5: Emergency Protocols and First Aid

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

Caption: Flowchart for emergency response procedures.

First-Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested). Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response Protocol:

-

Evacuate: Alert others and clear the area of all non-essential personnel.

-

Control Ignition: Remove all sources of ignition.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5]

-

Collect: Use non-sparking tools to carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Section 6: Waste Disposal and Environmental Considerations

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

Protocol for Waste Disposal:

-

Segregation: Collect all waste containing this compound into a designated and clearly labeled hazardous waste container.[8] Do not mix with other waste streams.[8]

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[8]

-

Storage: Keep the waste container closed and store it in a designated, well-ventilated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][4] Do not dispose of it down the drain.[9]

Environmental Fate: There is limited specific data on the environmental fate and ecotoxicity of this compound. Therefore, the precautionary principle must be applied. Every effort should be made to prevent its release into the environment, as halogenated aromatic compounds can be persistent and harmful to aquatic life.[9]

References

- S D Fine-Chem Limited. (n.d.). MSDS: 1-BROMO-4-FLUOROBENZENE.

Sources

- 1. fishersci.com [fishersci.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Bromo-4-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth framework for the safe handling and storage of 1-Bromo-4-(difluoromethyl)benzene (CAS No. 51776-71-7), a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] The unique molecular architecture, featuring both an aryl bromide and a difluoromethyl group, imparts valuable reactivity but also necessitates a nuanced and rigorous approach to laboratory safety.[2][3] This document moves beyond a simple recitation of rules to explain the scientific rationale behind each precaution, ensuring a culture of safety built on understanding.

Understanding the Hazard Profile: A Physicochemical and Toxicological Overview

A thorough understanding of a compound's intrinsic properties is the bedrock of safe laboratory practice. This compound is a combustible liquid with specific hazards that must be respected.[4][5]

Physicochemical Properties

The physical characteristics of a substance dictate its behavior under various laboratory conditions and are crucial for designing safe handling and storage protocols.

| Property | Value | Significance for Handling and Storage |

| Molecular Formula | C₇H₅BrF₂ | Indicates the presence of halogen atoms, which can contribute to reactivity and potential for hazardous decomposition products. |

| Molecular Weight | 207.02 g/mol [4] | Relevant for stoichiometric calculations and assessing vapor density. |

| Appearance | Liquid[4] | Spills will spread, requiring appropriate containment measures. |

| Density | 1.604 g/mL at 25 °C[4] | Heavier than water; in case of a spill into a water body, it will sink. |

| Flash Point | 87.8 °C (190.0 °F)[4] | Classified as a combustible liquid. Avoid open flames, sparks, and hot surfaces.[6] |

| Boiling Point | Not readily available | Volatility at ambient and elevated temperatures must be considered to minimize inhalation exposure. |

Toxicological Profile and Primary Exposure Routes

Based on available safety data, this compound is classified as hazardous.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Acute Oral Toxicity: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5] Prolonged or repeated exposure can lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

The difluoromethyl group (-CHF2) is a key structural feature that can influence the biological activity and metabolic pathways of the molecule.[3] While generally stable, the potential for metabolism to release harmful byproducts underscores the importance of minimizing exposure.

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective safety strategies prioritize engineering controls and administrative controls over sole reliance on personal protective equipment (PPE). This proactive approach systematically reduces risk at its source.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial in the event of accidental skin or eye contact.[8]

Administrative Controls: Standard Operating Procedures and Training

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These should cover every step from receipt of the material to its final disposal.

-

Training: All personnel handling this compound must receive documented training on its specific hazards, the contents of its Safety Data Sheet (SDS), and the laboratory's SOPs.

-

Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel only.

-

Working Alone: Avoid working alone when handling significant quantities of this or any other hazardous material.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment. It is not a substitute for robust engineering and administrative controls.

| PPE Category | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles and a face shield.[7][9] | Protects against splashes and vapors that can cause serious eye damage.[5] Safety glasses are insufficient as they do not provide a seal against splashes.[9] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact).[10] Lab coat and closed-toe shoes.[7] | Prevents skin contact, which can lead to irritation.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[11] For prolonged handling or immersion, consult glove manufacturer compatibility charts. |

| Respiratory Protection | Not typically required when handled within a fume hood. | If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][12] Use of respirators requires a formal respiratory protection program, including fit-testing and medical evaluation.[12] |

Detailed Protocols for Handling and Storage

Adherence to meticulous protocols is non-negotiable for mitigating the risks associated with this compound.

Experimental Protocol for Safe Handling

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[7]

-

Don all required PPE as specified in Section 3.

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Verify that an appropriate spill kit and fire extinguisher are readily available.

-

-

Handling:

-

Use compatible tools (e.g., glass or polyethylene) for transfers to minimize the risk of spills.[13]

-

Keep containers tightly closed when not in use to prevent the release of vapors.[6]

-

Ground and bond containers when transferring large quantities to prevent static discharge, which could be an ignition source.

-

Avoid heating the material near its flash point of 87.8 °C.[4]

-

-

Post-Handling:

Storage Requirements

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory for this compound.

-

Location: Store in a cool, dry, and well-ventilated area.[6][10]

-

Container: Keep in a tightly sealed, original, or compatible container.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[14][15] The aryl bromide moiety can be susceptible to various reactions, including the formation of Grignard reagents with magnesium, which can be highly reactive.[2][16]

-

Ignition Sources: Store away from heat, sparks, and open flames.[15]

Caption: Decision workflow for proper storage.

Emergency Procedures: Preparedness and Response

Even with the best precautions, the potential for accidents exists. A well-rehearsed emergency plan is crucial.

Spill Response

-

Minor Spill (within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or commercial sorbent).

-

Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

-

Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

All materials used for cleanup must be disposed of as hazardous waste.[12]

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[12]

-

Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency services (e.g., 911) from a safe location.[12]

-

Isolate: Prevent personnel from entering the spill area.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

-